molecular formula C15H17BrN2O4 B8785107 1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-bromo-, 1-(1,1-dimethylethyl) 2-ethyl ester

1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-bromo-, 1-(1,1-dimethylethyl) 2-ethyl ester

Cat. No. B8785107
M. Wt: 369.21 g/mol
InChI Key: QLFNBVUHGNVWRF-UHFFFAOYSA-N
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Patent
US07098337B2

Procedure details

The solution of 18.4 g (0.05 mol) 6-bromo-pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester in 165 ml dichloromethane was cooled to 0 deg C. and then 38.0 ml trifluoroacetic acid was added within 5 min. The cooling bath was removed and after 2 h at room temperature the reaction mixture was poured into 500 ml saturated aqueous sodium bicarbonate solution. The organic layer was extracted three times with 150 ml dichloromethane. The combined organic phases were washed with 200 ml brine, dried over magnesium sulfate and filtered. The solvent was evaporated and the residue was dried under high vacuum to afford 12.0 g (95.5%) of the desired product as a colorless solid.
Quantity
165 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Yield
95.5%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([C:6]1[N:15](C(OC(C)(C)C)=O)[C:9]2=[N:10][C:11]([Br:14])=[CH:12][CH:13]=[C:8]2[CH:7]=1)=[O:5].FC(F)(F)C(O)=O>ClCCl>[CH2:2]([O:3][C:4]([C:6]1[NH:15][C:9]2=[N:10][C:11]([Br:14])=[CH:12][CH:13]=[C:8]2[CH:7]=1)=[O:5])[CH3:1]

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
CCOC(=O)C1=CC=2C(=NC(=CC2)Br)N1C(=O)OC(C)(C)C
Name
Quantity
165 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
38 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed and after 2 h at room temperature the reaction mixture
Duration
2 h
ADDITION
Type
ADDITION
Details
was poured into 500 ml saturated aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted three times with 150 ml dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed with 200 ml brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=2C(=NC(=CC2)Br)N1
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.